molecular formula C11H9NO5S B1680394 NSC697923 CAS No. 343351-67-7

NSC697923

Cat. No.: B1680394
CAS No.: 343351-67-7
M. Wt: 267.26 g/mol
InChI Key: GAUHIPWCDXOLCZ-UHFFFAOYSA-N
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Description

NSC697923 is a small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment. It has been shown to block the formation of Ubc13 and ubiquitin thioester conjugates, suppressing constitutive NF-κB activity in diffuse large B cell lymphoma cells .

Future Directions

The future directions for “2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran” could involve further exploration of its potential biological activities, given that related compounds have shown antimicrobial and anti-inflammatory activities . Additionally, further studies could focus on the synthesis and characterization of this compound and its derivatives.

Preparation Methods

NSC697923 is typically supplied as a lyophilized powder. For laboratory use, it can be reconstituted in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. The compound is stable for 24 months when stored in lyophilized form at -20ºC. Once in solution, it should be stored at -20ºC and used within one month to prevent loss of potency .

Comparison with Similar Compounds

NSC697923 is unique in its ability to selectively inhibit the Ubc13-Uev1A enzyme complex. Similar compounds include:

This compound stands out due to its dual action on both the NF-κB and p53 pathways, making it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-5-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUHIPWCDXOLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343351-67-7
Record name 343351-67-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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